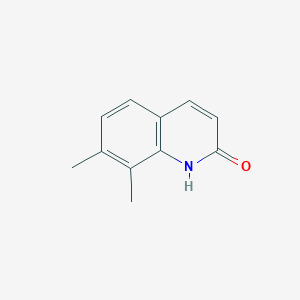

7,8-Dimethyl-1,2-dihydroquinolin-2-one

Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as 7,8-dimethyl-1H-quinolin-2-one. This nomenclature reflects the presence of two methyl substituents located at positions 7 and 8 of the quinoline ring system, with a ketone functional group at position 2. The compound is also recognized under the alternative systematic name this compound, which emphasizes the dihydro nature of the heterocyclic system.

The Chemical Abstracts Service registry number for this compound is 154205-26-2. This unique identifier serves as an unambiguous reference for the compound in chemical databases and literature, distinguishing it from related quinolin-2-one derivatives with different substitution patterns. The CAS registry system provides a standardized method for chemical identification that eliminates confusion arising from multiple naming conventions.

The compound is catalogued in the PubChem database under the identifier CID 64208047, which provides comprehensive structural and property information. The molecular structure has been computationally validated and optimized using standard chemical informatics protocols, ensuring accuracy in structural representation and property prediction.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₁H₁₁NO, with a precise molecular weight of 173.21 grams per mole. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a heterocyclic configuration that forms the characteristic quinolin-2-one framework.

The compound exhibits significant structural isomerism within the dimethyl-dihydroquinolin-2-one family. Several positional isomers exist with varying dimethyl substitution patterns on the quinoline ring system. The 5,8-dimethyl-1,2-dihydroquinolin-2-one isomer, bearing CAS number 37509-60-7, represents a distinct structural variant with methyl groups positioned at the 5 and 8 positions rather than the 7 and 8 positions. Additionally, the 4,8-dimethyl variant exists as another significant isomer within this chemical family.

| Isomer | CAS Number | Substitution Pattern | Molecular Formula |

|---|---|---|---|

| This compound | 154205-26-2 | 7,8-dimethyl | C₁₁H₁₁NO |

| 5,8-Dimethyl-1,2-dihydroquinolin-2-one | 37509-60-7 | 5,8-dimethyl | C₁₁H₁₁NO |

| 4,8-Dimethyl-1,2-dihydroquinolin-2-one | 5349-78-0 | 4,8-dimethyl | C₁₁H₁₁NO |

The structural representation through Simplified Molecular Input Line Entry System notation for this compound is CC1=C(C2=C(C=C1)C=CC(=O)N2)C. This notation precisely defines the connectivity and arrangement of atoms within the molecular structure, enabling accurate structural interpretation and computational analysis.

The International Chemical Identifier for the compound is InChI=1S/C11H11NO/c1-7-3-4-9-5-6-10(13)12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13), with the corresponding InChI Key being NBMQESXIRXDRCD-UHFFFAOYSA-N. These identifiers provide standardized methods for representing the molecular structure in chemical databases and computational systems.

Properties

CAS No. |

154205-26-2 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

7,8-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-5-6-10(13)12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

NBMQESXIRXDRCD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=CC(=O)N2)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=O)N2)C |

Origin of Product |

United States |

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 7,8-Dimethyl-1,2-dihydroquinolin-2-one is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease (AD), where increased levels of acetylcholine can enhance cognitive function.

- Mechanism of Action : The compound acts as a non-competitive inhibitor of AChE, which means it can bind to the enzyme regardless of whether acetylcholine is present. Studies have shown that derivatives of this compound exhibit strong inhibition against human recombinant AChE with IC50 values in the low micromolar range .

- Case Study : A study evaluated various quinolinone derivatives, including those based on this compound. Among these, certain derivatives demonstrated significant AChE inhibition (up to 95% at 10 µM concentration), highlighting their potential as multitarget small molecules for AD therapy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

- Cell Lines Tested : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .

- Comparative Efficacy : In comparison with established chemotherapeutic agents, derivatives of this compound have shown comparable or superior efficacy against certain cancer types, suggesting a promising avenue for further drug development .

Potential in Neurodegenerative Disease Treatment

Beyond its role as an AChE inhibitor, the compound's neuroprotective effects make it a candidate for treating neurodegenerative diseases beyond Alzheimer's.

- Neuroprotective Mechanisms : Research indicates that compounds like this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegeneration .

Summary Table of Biological Activities

Comparison with Similar Compounds

Substituent Position and Type

The table below highlights key structural differences between 7,8-dimethyl-1,2-dihydroquinolin-2-one and its analogs:

Key Observations :

- Positional Effects : The 7,8-dimethyl substitution in the target compound contrasts with 4,4-dimethyl (), which may alter ring strain and electronic distribution.

- Functional Groups : Methoxy (e.g., 5,8-dimethoxy derivatives ) and hydroxyl groups (e.g., 6-hydroxy analog ) increase polarity and hydrogen-bonding capacity compared to methyl groups, impacting solubility and receptor binding.

Physicochemical Properties

- Solubility : Methyl groups (7,8-dimethyl) reduce polarity compared to methoxy or hydroxyl analogs, likely decreasing aqueous solubility but improving lipid bilayer penetration.

- Stability : Electron-donating methyl groups may enhance stability against oxidative degradation relative to methoxy or hydroxyl groups.

Preparation Methods

Multicomponent One-Pot Synthesis via Michael Addition and Cyclodehydration

A notable synthetic route involves a one-pot, multicomponent coupling strategy starting from a quinoline dione and an acetal intermediate, followed by Michael addition and cyclodehydration steps to form the pyridinone ring system:

- Step 1: Combine the 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione (dione intermediate) with an acetal compound under neat conditions to generate a reactive vinylogous amide intermediate.

- Step 2: Addition of a base such as piperidine or potassium tert-butoxide to a nitrile generates an anion, which undergoes Michael addition-elimination with the vinylogous amide intermediate.

- Step 3: Finally, aniline derivatives are introduced, and cyclodehydration occurs, forming the pyridinone ring system in a one-pot process with a solvent exchange from isopropanol to acetic acid.

This method is efficient, tolerant to diverse substitutions, and yields the 7,8-dihydroquinoline-2-one scaffold with good synthetic tractability.

Friedel-Crafts Alkylation and Nucleophilic Substitution for Side Chain Introduction

A classical approach to prepare 7,8-dimethylquinoline derivatives involves:

- Quinoline Core Formation: The quinoline core is synthesized via the Skraup synthesis, which condenses aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene).

- Dimethyl Group Introduction: Friedel-Crafts alkylation is employed to introduce methyl groups at the 7 and 8 positions using methyl chloride and aluminum chloride as a catalyst.

- Aminoethyl Side Chain Attachment: The aminoethyl substituent is introduced by nucleophilic substitution, where the quinoline derivative reacts with ethylenediamine under basic conditions.

- Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid for enhanced stability and solubility.

This route is well-established for preparing 3-(2-aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride and related compounds, providing a versatile platform for further functionalization.

Oxidative Dehydrogenation and Cyclization Using Catalysts and Oxidants

Recent advances have demonstrated a one-pot sequential synthesis of dihydroquinolinones via catalytic oxidative dehydrogenation and cyclization:

- Catalysts and Oxidants: Cerium ammonium nitrate (CAN) as a catalyst and TEMPO as an oxidant are used in the presence of tetrabutylammonium bromide (TBAB) at elevated temperatures (~100 °C).

- Sequential Addition: After formation of dehydrogenative intermediates, 1,3-cyclohexadione and ammonium acetate are added along with choline chloride and para-toluenesulfonic acid (PTSA) as a deep eutectic solvent system under oxygen atmosphere.

- Cyclization: This step affords the cyclized dihydroquinolinone product.

- Further Functionalization: Subsequent addition of substituted benzyl alcohols and further catalytic oxidation yields alkenylated derivatives.

This method achieves excellent yields (72–89%) and is applicable to a variety of substituted derivatives, highlighting its efficiency and environmental friendliness due to mild conditions and green solvents.

Preparation via Dithiocarbamate Derivatives and Alkylation

Another synthetic strategy involves preparing quinolinone derivatives bearing dithiocarbamate moieties:

- Intermediate Preparation: Starting from quinolinone derivatives, these are reacted with α,ω-dibromoalkanes in the presence of potassium carbonate in acetone under reflux to yield alkylated intermediates.

- Dithiocarbamate Formation: Secondary amines react with carbon disulfide in DMF with triethylamine as a base, followed by reaction with the alkylated quinolinone intermediates to afford the target dithiocarbamate derivatives.

- Purification: Products are purified by silica gel chromatography.

This method has been used to prepare multifunctional quinolinone derivatives with potential biological activities and demonstrates the versatility of quinolinone functionalization.

Reaction Conditions and Reagents Summary

Research Findings and Optimization

- The multicomponent one-pot method offers a streamlined synthesis with fewer purification steps and broad substrate scope, making it suitable for medicinal chemistry campaigns targeting quinolinone derivatives.

- The oxidative dehydrogenation approach leverages mild catalytic conditions and environmentally benign solvents, aligning with green chemistry principles while maintaining high product yields and purity.

- Functionalization via dithiocarbamate intermediates expands the chemical diversity of quinolinone derivatives, useful for exploring biological activities such as acetylcholinesterase inhibition.

- Industrial synthesis typically adapts these laboratory methods with scale-up optimizations, including continuous flow reactors and advanced purification to enhance yield and cost-effectiveness.

Q & A

Basic: What synthetic methodologies are most effective for preparing 7,8-dimethyl-1,2-dihydroquinolin-2-one, and how do reaction parameters influence yield?

Answer:

The synthesis of dihydroquinolin-2-one derivatives typically employs cyclization or condensation reactions. For example, substituted anilines can react with β-keto esters under acidic conditions to form the quinolinone core. Reaction parameters such as temperature (optimal range: 80–120°C), solvent polarity (e.g., acetic acid or toluene), and catalyst choice (e.g., polyphosphoric acid) significantly impact yield . Evidence from substituted analogs (e.g., 4,4-dimethyl-3,4-dihydroquinolin-2-one) suggests that steric hindrance from methyl groups may require prolonged reaction times (12–24 hours) to achieve >70% yield .

Advanced: How can computational tools (e.g., DFT, molecular docking) guide the rational design of this compound derivatives with improved bioactivity?

Answer:

Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites, aiding in functionalization strategies. For instance, modifying the methyl substituents at positions 7 and 8 may alter π-π stacking interactions in enzyme binding pockets. Molecular docking studies with target proteins (e.g., kinases or receptors) can prioritize derivatives with optimized binding affinities. A recent study on anti-cancer dihydroquinolinones highlights the use of docking scores (ΔG < -8 kcal/mol) to shortlist candidates for synthesis .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR : and NMR are essential for confirming methyl group positions (δ ~2.3–2.5 ppm for CH) and ketone functionality (δ ~170–175 ppm for C=O).

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 174.0913 for C _{11}NO).

- IR : A strong absorption band at ~1650–1700 cm confirms the lactam C=O stretch .

Advanced: How can researchers resolve contradictions in reported biological activity data across structurally similar dihydroquinolin-2-one derivatives?

Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate experiments using identical protocols (e.g., MTT assay at 48-hour incubation).

- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to exclude confounding impurities.

- Meta-Analysis : Compare structure-activity relationships (SAR) across studies to identify substituent-specific trends (e.g., electron-withdrawing groups enhancing anti-inflammatory activity) .

Basic: What are best practices for optimizing reaction conditions in the synthesis of dihydroquinolin-2-one derivatives?

Answer:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (acetic acid) solvents to balance reactivity and solubility.

- Catalyst Optimization : Evaluate Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl) for cyclization efficiency.

- Workup Protocols : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo pharmacological studies?

Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.

- Co-solvent Systems : Use PEG 400 or cyclodextrins in preclinical formulations to stabilize the compound in aqueous media .

Basic: How can reproducibility be ensured in the synthesis of this compound?

Answer:

- Detailed Protocols : Document exact stoichiometry (e.g., 1:1.2 molar ratio of aniline to β-keto ester), heating rates, and cooling steps.

- Batch Consistency : Use calibrated equipment (e.g., reflux condensers, temperature probes) and high-purity reagents (≥99%).

- Peer Validation : Share synthetic procedures with collaborators for independent replication .

Advanced: How does X-ray crystallography resolve structural ambiguities in dihydroquinolin-2-one derivatives?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. For example, a study on triazole-linked dihydroquinolinones used crystallography to confirm the anti conformation of substituents and hydrogen-bonding networks critical for stability . Key parameters include:

- Resolution : ≤0.8 Å for precise electron density maps.

- Thermal Ellipsoids : Assess positional disorder in methyl or halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.